1-(3-Chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine
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Overview
Description
1-(3-Chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further substituted with a 3-chloro-4-fluorophenyl group and a 1-methyltetrazol-5-ylmethyl group
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the piperazine core: The piperazine ring can be synthesized through cyclization reactions involving diamines and sulfonium salts.
Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides as reagents.
Substitution with the 3-chloro-4-fluorophenyl group: This step involves nucleophilic aromatic substitution reactions, where the piperazine ring is reacted with 3-chloro-4-fluorobenzene derivatives.
Attachment of the 1-methyltetrazol-5-ylmethyl group: This final step can be achieved through alkylation reactions, where the piperazine derivative is reacted with 1-methyltetrazole.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine can be compared with other similar compounds, such as:
3-Chloro-4-fluorophenylpiperazine: This compound shares the 3-chloro-4-fluorophenyl group but lacks the sulfonyl and tetrazole moieties.
1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine: This compound has a similar sulfonyl-piperazine structure but with different substituents.
N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide hydrochloride: This compound contains a piperazine ring with different functional groups and substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN6O2S/c1-19-13(16-17-18-19)9-20-4-6-21(7-5-20)24(22,23)10-2-3-12(15)11(14)8-10/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTDPPBRDXKVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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